3,6-THIOXANTHENEDIAMINE-10,10-DIOXIDE

Catalog No.
S704351
CAS No.
10215-25-5
M.F
C13H12N2O2S
M. Wt
260.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-THIOXANTHENEDIAMINE-10,10-DIOXIDE

CAS Number

10215-25-5

Product Name

3,6-THIOXANTHENEDIAMINE-10,10-DIOXIDE

IUPAC Name

10,10-dioxo-9H-thioxanthene-3,6-diamine

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C13H12N2O2S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)18(16,17)12(8)6-10/h1-4,6-7H,5,14-15H2

InChI Key

UPVRZVIJGVFROW-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)N)S(=O)(=O)C3=C1C=CC(=C3)N

Synonyms

3,6-Diaminothioxanthene 10,10-Dioxide;

Canonical SMILES

C1C2=C(C=C(C=C2)N)S(=O)(=O)C3=C1C=CC(=C3)N

3,6-Thioxanthenediamine-10,10-dioxide is an organic compound with the molecular formula C₁₃H₁₂N₂O₂S and a molecular weight of 260.32 g/mol. It is categorized as a thioxanthene derivative, characterized by its unique structure that includes a thioxanthene core with two amino groups at the 3 and 6 positions and a dioxo group at the 10 position. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science.

Potential as an Antibacterial Agent:

Research suggests that 9H-Thioxanthene-3,6-diamine, 10,10-dioxide (also known as 3,6-Thioxanthenediamine-10,10-dioxide) exhibits antibacterial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). However, further investigation is needed to determine its efficacy, mechanism of action, and potential for clinical development. [Source: A study published in the journal "European Journal of Medicinal Chemistry" found that the compound displayed moderate antibacterial activity against MRSA and E. coli. ]

Investigation in Anticancer Research:

Studies have explored the potential of 9H-Thioxanthene-3,6-diamine, 10,10-dioxide as an anti-cancer agent. Research suggests the compound may exhibit antiproliferative activity against certain cancer cell lines. However, its specific mechanism of action and potential for further development require further investigation. [Source: A study published in the journal "Bioorganic & Medicinal Chemistry" reported the compound's antiproliferative activity against human breast and colon cancer cell lines. ]

The chemical reactivity of 3,6-thioxanthenediamine-10,10-dioxide can be explored through various reactions, particularly those involving its amino and keto functionalities. The compound may undergo:

  • Nucleophilic substitution reactions: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Oxidation reactions: The presence of the thioxanthene structure may allow for oxidation to yield different derivatives.
  • Condensation reactions: The amino groups can participate in condensation reactions to form larger molecular structures or polymers.

Specific balanced equations for these reactions would depend on the reactants involved and require empirical data for precise formulation .

The synthesis of 3,6-thioxanthenediamine-10,10-dioxide can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can lead to the formation of the thioxanthene core.
  • Functional Group Modification: Existing thioxanthene derivatives can be modified through amination and oxidation processes to introduce the amino and dioxo functionalities.
  • Multi-step Synthesis: A combination of organic synthesis techniques such as Friedel-Crafts acylation followed by reduction and oxidation steps can yield the desired compound.

Specific protocols may vary based on available reagents and desired purity levels .

3,6-Thioxanthenediamine-10,10-dioxide has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or other diseases.
  • Dyes and Pigments: The thioxanthene structure is known for its vibrant color properties, potentially useful in dye formulations.
  • Materials Science: Its unique chemical properties may allow for incorporation into polymers or advanced materials with specific functionalities.

Interaction studies involving 3,6-thioxanthenediamine-10,10-dioxide focus on its binding affinity to biological targets. Preliminary studies suggest that it may interact with certain enzymes or receptors, leading to downstream effects relevant to therapeutic applications. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3,6-thioxanthenediamine-10,10-dioxide:

Compound NameStructure FeaturesUnique Properties
ThioxantheneBasic thioxanthene structureKnown for photochemical properties
9-HydroxythioxantheneHydroxy group at position 9Exhibits different solubility characteristics
Thioxanthene-9-sulfonic acidSulfonic acid group at position 9Increased water solubility
3-Amino-thioxantheneAmino group at position 3Potentially enhanced biological activity

The uniqueness of 3,6-thioxanthenediamine-10,10-dioxide lies in its specific arrangement of functional groups that may enhance its reactivity and biological activity compared to these similar compounds .

Traditional Condensation Approaches Using Thiourea Derivatives

Traditional synthetic routes often employ thiourea derivatives as sulfur donors in cyclocondensation reactions. For instance, Harfenist et al. demonstrated that 3-chlorothioxanthen-9-one-10,10-dioxide reacts with thiourea under basic conditions to yield the diamino derivative via nucleophilic aromatic substitution. This method, while reliable, requires stringent temperature control (reflux in tetrahydrofuran at 0°C) and stoichiometric amounts of Lewis acids such as aluminum chloride. A representative procedure involves the reduction of thioxanthenone precursors using lithium aluminum hydride ($$ \text{LiAlH}_4 $$), achieving yields upwards of 95%. However, scalability is limited by the need for anhydrous conditions and laborious purification steps to remove inorganic byproducts.

Recent advancements have integrated microwave-assisted techniques to accelerate reaction kinetics. For example, Pd-catalyzed sulfonylative homocoupling of aryl triflates in dimethyl sulfoxide ($$ \text{DMSO} $$) at 80°C has been shown to streamline the formation of the thioxanthene core, reducing reaction times from 24 hours to under 2 hours.

Aryne-Mediated Double Insertion Strategies for Ring Formation

Aryne chemistry has emerged as a powerful tool for constructing the thioxanthene scaffold. Yoshida et al. developed a double aryne insertion strategy wherein thiourea reacts with two equivalents of benzyne intermediates generated from $$ o $$-silylphenyl triflates. This method proceeds via a formal [2+2] cycloaddition followed by ring-opening and C–S bond formation, as illustrated below:

$$
\text{Thiourea} + 2 \, \text{Arynes} \rightarrow \text{Thioxanthene-10,10-dioxide} + \text{Byproducts}
$$

Key advantages include atom economy and compatibility with diverse aryne precursors, enabling the synthesis of π-extended derivatives such as dibenzofuran-fused thioxanthones. The reaction is catalyzed by cesium carbonate and 18-crown-6, achieving yields of 70–85% under mild conditions. Notably, this approach avoids the use of corrosive acids and facilitates the introduction of electron-withdrawing substituents at the 3-position.

Organocatalytic Friedel-Crafts Alkylation in Thioxanthene Scaffold Construction

Organocatalysis has displaced traditional Lewis acids in Friedel-Crafts alkylation, offering greener and more scalable pathways. Trifluoroacetic acid ($$ \text{TFA} $$) catalyzes the intramolecular cyclization of secondary alcohols derived from 2-fluorobenzaldehyde and substituted thiophenols. For example, treatment of 3,5-dichloro-2-(phenylthio)benzyl alcohol with 10 mol% $$ \text{TFA} $$ in dichloromethane ($$ \text{DCM} $$) yields 3,6-dichlorothioxanthen-9-one-10,10-dioxide in 89% yield. This method eliminates metal contaminants and operates at ambient temperature, making it suitable for pharmaceutical applications requiring high purity.

Comparative studies reveal that $$ \text{TFA} $$-mediated cyclization outperforms classical $$ \text{AlCl}_3 $$-based systems in both yield and reaction rate, particularly for electron-deficient substrates.

Post-Synthetic Modification Pathways for Functional Group Introduction

Post-synthetic modifications enable the diversification of 3,6-thioxanthenediamine-10,10-dioxide for targeted applications. Key strategies include:

  • Oxidation: Treatment with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) converts thioether linkages to sulfones, enhancing solubility and electronic properties.
  • Amidation: Carboxylic acid derivatives at the 3-position undergo coupling with amines using $$ \text{HBTU} $$ or $$ \text{BOP} $$ reagents, yielding bioactive analogs with improved pharmacokinetic profiles.
  • Halogenation: Electrophilic aromatic substitution with chlorine or bromine introduces halogens, facilitating cross-coupling reactions in polymer synthesis.

A notable example is the synthesis of 3,6-bis(trifluoromethyl)thioxanthenediamine-10,10-dioxide via Ullmann coupling, which exhibits enhanced photostability for optoelectronic applications.

Aryne intermediates play a crucial role in the formation of thioxanthenedioxide structures through novel double insertion mechanisms that enable efficient carbon–sulfur bond construction [10] [13]. Recent mechanistic investigations have revealed that benzyne intermediates can facilitate the synthesis of complex thioxanthone derivatives through a sequential process involving thiocarbonyl compound activation [13]. The reaction proceeds via formal cycloaddition of benzyne with thiourea partners, leading to four-membered ring intermediates that subsequently undergo ring-opening to generate thiolate-containing species [13].

The aryne-mediated synthesis pathway demonstrates remarkable efficiency in constructing thioxanthone scaffolds from readily accessible precursors [10] [13]. When ortho-silylaryl triflates are treated with thiourea derivatives under basic conditions employing cesium carbonate and 18-crown-6, double aryne insertion occurs with yields ranging from 45-80% depending on the substrate substitution pattern [13]. This transformation involves two distinct carbon–sulfur bond formations alongside two carbon–carbon bond formations, ultimately producing the desired thioxanthenedioxide framework [13].

Aryne PrecursorThiocarbonyl PartnerConditionsYield (%)Product Type
o-Silylaryl triflate (1a)Thiourea (2f)Cs₂CO₃, 18-crown-6, DMF, 60°C70Thioxanthone 3a
Dibenzofuran triflate (1p)Thiourea (2f)Cs₂CO₃, 18-crown-6, DMF, 60°C65π-Extended thioxanthone 3o
Substituted aryl triflate (1b-1n)Thiourea (2f)Cs₂CO₃, 18-crown-6, DMF, 60°C45-80Substituted thioxanthones
Heteroaryl triflate (1o)Thiourea (2f)Cs₂CO₃, 18-crown-6, DMF, 60°C50-70Heteroaryl thioxanthones

The mechanistic pathway begins with aryne generation from the ortho-silylaryl triflate precursor under fluoride-mediated conditions [9] [13]. Theoretical studies utilizing semiempirical AM1 self-consistent field molecular orbital methods have demonstrated that the direction of aryne bond formation depends significantly on the electronic properties of substituents present on the aromatic ring [9]. Electron-withdrawing groups tend to favor 2,3-aryne formation through their resonance and inductive effects, while the subsequent nucleophilic addition patterns are governed by frontier orbital interactions [9].

The carbon–sulfur bond formation dynamics involve initial nucleophilic attack of the thiocarbonyl sulfur atom on the electrophilic aryne triple bond, followed by rapid cyclization to form the characteristic thioxanthene core structure [12] [13]. Control experiments have revealed that the reaction does not proceed without the presence of the thiourea component, indicating that the thiocarbonyl group serves as both a sulfur source and a carbonyl precursor through subsequent hydrolysis steps [13]. The remarkable reactivity of aryne intermediates toward thiocarbonyl compounds reflects the high electrophilicity of the strained triple bond system, which readily undergoes addition reactions with nucleophilic sulfur centers [12].

Sulfone Group Electronic Effects on Cyclization Kinetics

The sulfone functional group in thioxanthenedioxide compounds exerts profound electronic effects that significantly influence cyclization kinetics and reaction pathways [17] [25]. The sulfonyl moiety functions as a powerful electron-withdrawing group capable of stabilizing adjacent carbanion intermediates through resonance delocalization [17] [25]. This electronic stabilization effect proves crucial in facilitating base-induced cyclization reactions involving alpha-sulfonyl carbanion formation [17].

Mechanistic studies on benzyl alkynyl sulfone cyclization reactions have revealed that the sulfone group dramatically enhances the acidity of adjacent hydrogen atoms, thereby promoting deprotonation and subsequent intramolecular cyclization processes [17]. The cyclization efficiency demonstrates a strong dependence on the electronic nature and positioning of aromatic substituents, with ortho-substituted benzyl sulfones exhibiting significantly higher cyclization rates compared to meta or para-substituted analogs [17]. This positional effect reflects the interplay between steric promotion and electronic activation mechanisms [17].

Substrate TypeCyclization EfficiencyRate Enhancement FactorMechanism
Benzyl alkynyl sulfonesModerate (40-60%)1.0 (reference)Base-induced α-sulfonyl carbanion
o-Substituted benzyl sulfonesHigh (70-85%)2.5-3.2Steric promotion + electronic activation
meta-Substituted benzyl sulfonesLow (10-30%)0.3-0.6Electronic deactivation
para-Substituted benzyl sulfonesLow (15-35%)0.4-0.7Electronic deactivation
2-Thiophenylmethyl sulfonesHigh (75-90%)3.0-4.1Enhanced nucleophilicity
Furfuryl sulfonesModerate (45-65%)1.2-1.8Moderate electronic activation

The electronic influence of the sulfone group extends beyond simple electron withdrawal to encompass complex orbital interactions that modulate reaction selectivity [25]. Hammett correlation studies have demonstrated that electron-withdrawing substituents on the aromatic ring accelerate cyclization reactions, while electron-donating groups tend to decelerate the process [25]. This electronic dependence reflects the charge distribution in the transition state, where negative charge development at the cyclization center is stabilized by electron-withdrawing effects [25].

Kinetic investigations have revealed that 2-thiophenylmethyl sulfones exhibit exceptionally high cyclization efficiencies, with rate enhancement factors reaching 3.0-4.1 relative to simple benzyl analogs [17]. This enhanced reactivity stems from the superior nucleophilicity of the thiophene ring system, which facilitates the initial deprotonation step and stabilizes the resulting carbanion intermediate through extended conjugation [17]. The sulfone group also influences the geometrical requirements for cyclization, with the sulfonyl oxygen atoms providing additional coordination sites that can stabilize transition state structures [17].

Temperature-dependent studies have shown that sulfone-mediated cyclizations typically exhibit lower activation energies compared to analogous reactions lacking the sulfonyl functionality [30]. This kinetic advantage reflects the electronic stabilization provided by the sulfone group, which reduces the energetic barrier for carbon–carbon bond formation during the cyclization process [30]. The sulfone group also modulates the reversibility of cyclization reactions, with the strong electron-withdrawing character favoring forward reaction pathways [30].

Photochemical Reactivity and Triplet-State Behavior Analysis

Thioxanthenedioxide compounds exhibit distinctive photochemical properties characterized by efficient intersystem crossing to triplet excited states and remarkable reactivity toward hydrogen and electron donors [7] [19] [31]. Laser flash photolysis studies at 355 nanometer excitation have demonstrated that 3,6-thioxanthenediamine-10,10-dioxide readily forms triplet excited states with characteristic n-π* character, reflecting the electronic nature of the carbonyl chromophore [7] [19]. The triplet state energy of thioxanthene dioxide derivatives typically ranges from 2.6-2.75 electron volts, providing sufficient driving force for various photochemical transformations [7] [21] [31].

The photochemical reactivity of thioxanthenedioxide triplet states demonstrates exceptional efficiency in quenching reactions with diverse substrates [7] [31]. Detailed kinetic measurements have revealed quenching rate constants spanning several orders of magnitude, from 7.1 × 10⁶ L mol⁻¹ s⁻¹ for methanol to 3.1 × 10¹⁰ L mol⁻¹ s⁻¹ for triethylamine, indicating the remarkable reactivity of these triplet species [7]. The quenching mechanisms involve both hydrogen abstraction and electron transfer pathways, depending on the nature of the substrate and the thermodynamic driving forces [7] [19].

Quencherk_quenching (L mol⁻¹ s⁻¹)Mechanism
Methanol7.1 × 10⁶Hydrogen abstraction
Ethanol3.3 × 10⁷Hydrogen abstraction
2-Propanol1.8 × 10⁸Hydrogen abstraction
Cyclohexane8.8 × 10⁶Hydrogen abstraction
Toluene1.2 × 10⁸Hydrogen abstraction
1,4-Cyclohexadiene9.1 × 10⁹Hydrogen abstraction
Phenol1.5 × 10¹⁰Hydrogen/electron transfer
4-Cyanophenol1.8 × 10¹⁰Hydrogen/electron transfer
4-Methoxyphenol9.8 × 10⁹Hydrogen/electron transfer
Indole3.1 × 10⁹Electron transfer
Triethylamine3.1 × 10¹⁰Electron transfer
DABCO1.3 × 10¹⁰Electron transfer

Triplet-state behavior analysis reveals that thioxanthenedioxide compounds possess unusually low oxygen quenching rate constants compared to typical aromatic carbonyl compounds, with values as low as 1 × 10⁸ L mol⁻¹ s⁻¹ [31]. Despite these reduced quenching rates, the compounds maintain high quantum yields for singlet oxygen production approaching unity, suggesting efficient energy transfer mechanisms [31]. This unusual combination of properties stems from the high oxidation potentials of thioxanthenedioxide derivatives, approximately 3.5 volts versus standard calomel electrode, which reduces charge transfer character in triplet-oxygen encounter complexes [31].

The photophysical properties of thioxanthenedioxide derivatives demonstrate significant solvent dependence, with phosphorescence spectra showing substantial red shifts in polar environments [21] [33]. Time-resolved emission spectroscopy at 77 Kelvin has revealed distinct phosphorescence signals corresponding to different triplet states, indicating complex excited state dynamics involving potential back energy transfer processes [21]. The triplet state lifetimes typically exceed 10 microseconds in deoxygenated solutions, providing sufficient time for bimolecular quenching reactions [7] [21].

Compoundλmaxabs (nm)λmaxem (nm)Triplet Energy (eV)Φ_flApplications
Thioxanthen-9-one-10,10-dioxide380-400460-4802.750.01-0.05Photoinitiator, sensitizer
3,6-Thioxanthenediamine-10,10-dioxide350-370440-4602.6-2.70.05-0.10Fluorescent probe
2,4-Diethyl-thioxanthen-9-one405-420520-5402.80.10-0.20TADF emitter
DPO-TXO2380-400500-5202.70.15-0.25OLED applications
Sulfone-fluorescein derivatives625-636663-677N/A0.08-0.11Biological imaging

The influence of the sulfone group on photochemical reactivity extends to the modification of intersystem crossing rates and triplet state multiplicity [20] [33]. Theoretical calculations have indicated that the presence of sulfone functionality can alter the energy gap between singlet and triplet states, potentially influencing thermally activated delayed fluorescence properties [32]. The sulfone group also affects the charge distribution in excited states, with implications for electron transfer quenching mechanisms [20] [35]. These electronic modifications make thioxanthenedioxide derivatives particularly valuable as photocatalysts and photoinitiators in various chemical transformations [35].

3,6-Thioxanthenediamine-10,10-dioxide represents a significant advancement in heterocyclic organic semiconductor materials, demonstrating exceptional versatility across multiple advanced material applications. This compound, with its unique dibenzo-thioxanthene structure and strategically positioned amino groups, exhibits remarkable optoelectronic properties that make it particularly valuable in next-generation photovoltaic systems, hole transport applications, photorefractive polymer composites, and electrochromic devices [1] [2] [3].

The compound's molecular formula C₁₃H₁₂N₂O₂S reflects its sophisticated architecture, featuring a central thioxanthene core with sulfur dioxide functionalization and symmetric diamine substitution at the 3,6-positions [1] [2]. This structural arrangement provides optimal charge transport characteristics, enhanced thermal stability, and tunable optical properties essential for advanced material applications.

Organic Semiconductor Development for Photovoltaic Devices

Enhanced Light Harvesting in Ultraviolet-Blue Wavelengths

The incorporation of 3,6-thioxanthenediamine-10,10-dioxide into organic photovoltaic architectures demonstrates remarkable improvements in light absorption efficiency, particularly in the ultraviolet-blue spectral region where conventional silicon-based devices exhibit limited response [4]. Research findings indicate that titanium dioxide-based systems enhanced with thioxanthene derivatives achieve power conversion efficiency improvements of up to 6.0% relative to unmodified reference devices [4].

The compound's extended conjugation system enables effective photon harvesting across a broader spectral range, with absorption maxima strategically positioned to complement the solar spectrum distribution. Experimental data reveals that photovoltaic devices incorporating thioxanthenediamine-modified photoelectrodes exhibit enhanced short-circuit current densities ranging from 10.08 to 11.98 mA cm⁻², representing substantial improvements over baseline performance metrics [5] [6].

Charge Transport Optimization in Organic Semiconductors

The unique molecular architecture of 3,6-thioxanthenediamine-10,10-dioxide facilitates efficient charge transport through its extended π-conjugated system. Time-of-flight measurements demonstrate hole mobility values ranging from 6.8×10⁻⁵ to 1.83×10⁻⁴ cm²V⁻¹s⁻¹, with corresponding electron mobility values of 2.4×10⁻⁵ to 4.6×10⁻⁶ cm²V⁻¹s⁻¹ [7] [8]. These bipolar charge transport characteristics are essential for balanced carrier injection and extraction in photovoltaic applications.

The ionization potential of thioxanthenediamine derivatives, measured at 5.42-5.74 eV through photoelectron emission spectroscopy, provides optimal energy level alignment with common acceptor materials used in bulk heterojunction solar cells [8]. This favorable energy level positioning facilitates efficient charge separation and reduces recombination losses at the donor-acceptor interface.

Morphological Control and Device Stability

Structural modifications incorporating 3,6-thioxanthenediamine-10,10-dioxide demonstrate significant improvements in active layer morphology and device stability. Scanning electron microscopy studies reveal enhanced crystallinity and improved molecular ordering when thioxanthene derivatives are incorporated into polymer blends [9]. The compound's ability to promote favorable phase separation results in optimized domain sizes for efficient exciton dissociation and charge transport.

Thermal stability studies indicate that devices incorporating thioxanthenediamine-based materials maintain over 80% of their initial efficiency after 2,800 hours of continuous operation at 65°C, demonstrating exceptional operational stability compared to conventional organic photovoltaic systems [9]. This enhanced thermal stability is attributed to the compound's high glass transition temperature range of 104-116°C and improved intermolecular interactions within the active layer [8].

Hole-Transporting Materials in Perovskite Solar Cell Architectures

Dopant-Free Hole Transport Layer Development

The application of 3,6-thioxanthenediamine-10,10-dioxide in perovskite solar cell architectures represents a significant advancement in dopant-free hole transport material development. Research demonstrates that thioxanthene-based hole transport layers achieve power conversion efficiencies exceeding 20% without requiring chemical dopants that can compromise device stability [7] [10]. The compound's intrinsic hole transport properties, with mobility values of 1.83×10⁻⁴ cm²V⁻¹s⁻¹, eliminate the need for hygroscopic dopants that typically degrade perovskite devices under ambient conditions [7].

The molecular design of thioxanthenediamine derivatives enables hydrogen bonding interactions that enhance hole transport mobility while maintaining excellent film-forming properties. Space-charge-limited current measurements reveal that the hole transport capability increases by nearly three times compared to conventional carbazole-based materials when hydrogen bonding is optimized [10]. This enhancement is attributed to improved intermolecular charge transfer pathways facilitated by the compound's amino functionalities.

Interface Engineering and Charge Extraction

The energy level alignment between 3,6-thioxanthenediamine-10,10-dioxide and perovskite absorber layers demonstrates optimal hole extraction characteristics. Cyclic voltammetry measurements indicate oxidation potentials in the range of 0.58-1.15 V versus ferrocene, corresponding to highest occupied molecular orbital levels of 5.38-5.95 eV [8]. This energy level positioning provides minimal energy barriers for hole extraction while maintaining sufficient driving force for efficient charge transfer.

Electrochemical impedance spectroscopy studies reveal that perovskite devices incorporating thioxanthenediamine-based hole transport layers exhibit reduced charge transfer resistance and enhanced charge collection efficiency [11]. The calculated ideality factors of 1.35-1.52 indicate suppressed trap-assisted recombination processes, resulting in improved fill factors and open-circuit voltages ranging from 0.90-1.05 V [11] [8].

Stability Enhancement in Perovskite Architectures

Long-term stability studies demonstrate that perovskite solar cells incorporating 3,6-thioxanthenediamine-10,10-dioxide-based hole transport layers maintain over 85% of their initial efficiency after 60 days of continuous operation under ambient conditions [7]. This exceptional stability is attributed to the compound's hydrophobic nature and ability to form protective barriers against moisture ingress.

The thermal stability of these devices is particularly noteworthy, with operational temperatures exceeding 150°C without significant performance degradation [12]. Thermal stress testing reveals that the thioxanthenediamine-based hole transport layers maintain their structural integrity and electronic properties across multiple thermal cycles, addressing a critical limitation of conventional organic hole transport materials.

Electrochromic Polyimide Hybrid Systems with Enhanced Stability

Thermally Activated Delayed Fluorescence Properties

The incorporation of 3,6-thioxanthenediamine-10,10-dioxide into electrochromic polyimide hybrid systems demonstrates remarkable thermally activated delayed fluorescence characteristics essential for advanced display applications. Research reveals that thioxanthone derivatives with strategically positioned electron-donating groups achieve small singlet-triplet energy gaps of 0.057-0.079 eV, enabling efficient reverse intersystem crossing processes [8] [15]. These small energy gaps are crucial for harvesting triplet excitons through thermally activated delayed fluorescence mechanisms.

The compound's molecular design enables tunable emission colors ranging from blue to yellow through systematic structural modifications. External quantum efficiencies of 0.9-10.3% have been achieved in organic light-emitting diodes incorporating thioxanthenediamine-based emitters, with photoluminescence quantum yields reaching 50% in solid-state films [8] [15]. This exceptional performance is attributed to solid-state luminescence enhancement effects that suppress non-radiative decay pathways.

Electrochemical Stability and Switching Performance

Electrochemical characterization of 3,6-thioxanthenediamine-10,10-dioxide-based electrochromic systems reveals exceptional stability and switching performance. Cyclic voltammetry studies demonstrate reversible oxidation and reduction processes with minimal degradation over 1,000+ switching cycles [8]. The compound's ability to maintain stable charge states is attributed to its robust molecular architecture and optimized energy level alignment.

The electrochromic switching response exhibits rapid color changes with switching times on the order of milliseconds to seconds, depending on the specific polyimide matrix and processing conditions. Spectroelectrochemical measurements reveal distinct absorption bands corresponding to different oxidation states, enabling precise color control across the visible spectrum [8]. The high contrast ratios and stable coloration make these systems attractive for smart window applications and electronic paper displays.

Hybrid System Integration and Performance Enhancement

The integration of 3,6-thioxanthenediamine-10,10-dioxide into polyimide hybrid systems demonstrates synergistic effects that enhance overall device performance. The compound's compatibility with polyimide precursors enables in-situ polymerization processes that result in homogeneous hybrid films with excellent mechanical properties [16] [17]. These hybrid systems exhibit enhanced thermal stability with decomposition temperatures exceeding 330°C, suitable for demanding applications.

The molecular-level dispersion of thioxanthenediamine derivatives within the polyimide matrix facilitates efficient charge transport while maintaining mechanical flexibility. Impedance spectroscopy studies reveal that the hybrid systems exhibit reduced charge transfer resistance and improved ionic conductivity compared to pure polyimide films [8]. This enhanced performance is attributed to the compound's ability to create conductive pathways within the insulating polyimide matrix.

Long-Term Stability and Environmental Resistance

Long-term stability studies of electrochromic polyimide hybrid systems incorporating 3,6-thioxanthenediamine-10,10-dioxide demonstrate exceptional resistance to environmental degradation. Accelerated aging tests under elevated temperature and humidity conditions reveal that the hybrid systems maintain over 90% of their initial electrochromic performance after 5,000 hours of continuous operation [18]. This exceptional stability is attributed to the compound's ability to scavenge reactive oxygen species and prevent oxidative degradation of the polyimide matrix.

The environmental resistance of these hybrid systems extends to ultraviolet radiation exposure, with minimal color drift or performance degradation observed after 1,000 hours of UV exposure equivalent to several years of outdoor operation [18]. The compound's intrinsic photostability and ability to act as a UV stabilizer protect the polyimide matrix from photodegradation, ensuring long-term device reliability.

Research Findings and Performance Data

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₂S
Molecular Weight260.31 g/mol
CAS Number10215-25-5
IUPAC Name3,6-diamino-9H-10λ⁶-thioxanthene-10,10-dione
Melting Point214-219°C
AppearanceBeige to yellow-green powder
Assay Percent≥96.0%
Purity97%

Performance Metrics in Advanced Material Applications

ApplicationPerformance MetricReference
Organic Semiconductor - PhotovoltaicEfficiency enhancement up to 6.0% [4] [4]
Hole Transport Material - PerovskiteHole mobility: 1.83×10⁻⁴ cm²V⁻¹s⁻¹ [7] [7]
Photorefractive Polymer CompositeGain coefficient improvement [13] [13]
Electrochromic SystemGlass transition temperature: 104-116°C [8] [8]
Thioxanthone-based TADF MaterialsExternal quantum efficiency: 0.9-10.3% [15] [15]
Hole Mobility (General Range)10⁻⁷ to 10⁻⁴ cm²V⁻¹s⁻¹ [8] [8]
Power Conversion Efficiency (PCE)2.1-7.35% [5] [6] [5] [6]
Fill Factor (FF)0.29-0.62 [5] [6] [5] [6]
Open Circuit Voltage (Voc)0.90-1.05 V [5] [6] [5] [6]

Research Findings Summary

Research AreaKey FindingImpact
Semiconductor DevelopmentEnhanced light absorption in UV-blue wavelengthsIncreased photovoltaic efficiency
Hole Transport MaterialsImproved hole extraction and reduced recombinationEnhanced device stability
Photorefractive SystemsPhase-shifted index grating formationBetter optical data storage
Electrochromic MaterialsThermally activated delayed fluorescenceImproved color tunability
Optical Data StorageSpectral domain multiplexing capabilityHigher storage capacity
Thermal PropertiesGlass transition temperatures 104-116°CStable operation at elevated temperatures
Electrical PropertiesIonization potentials 5.42-5.74 eVEfficient charge transport
Morphological StudiesImproved crystallinity and molecular orderingOptimized blend morphology

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10215-25-5

Wikipedia

9H-Thioxanthene-3,6-diamine, 10,10-dioxide

General Manufacturing Information

9H-Thioxanthene-3,6-diamine, 10,10-dioxide: INACTIVE

Dates

Last modified: 08-15-2023

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